4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-3-phenyltriazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5S/c16-14-13(15-17-11-8-4-5-9-12(11)21-15)18-19-20(14)10-6-2-1-3-7-10/h1-9H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHJYVFRQHOURB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC4=CC=CC=C4S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine typically involves the reaction of 2-aminobenzothiazole with phenyl azide under suitable conditions. One common method includes the use of copper(I) catalysis in a Huisgen cycloaddition reaction, also known as “click chemistry.” The reaction is carried out in the presence of a base such as triethylamine in a solvent like dimethylformamide (DMF) to yield the desired triazole derivative .
Chemical Reactions Analysis
4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole or triazole rings, depending on the reagents and conditions used. .
Scientific Research Applications
Antimicrobial Activity
A significant area of research has focused on the antimicrobial properties of 4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine. Studies have demonstrated that derivatives of benzothiazole exhibit notable activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study reported the synthesis of several benzothiazole derivatives that exhibited MIC (Minimum Inhibitory Concentration) values below 64 μg/mL against Pseudomonas aeruginosa and Bacillus cereus, indicating their potential as antimicrobial agents . The presence of the triazole moiety enhances the interaction with bacterial targets, promoting cell death.
Antiviral Activity
Recent investigations have highlighted the inhibitory effects of this compound against viral pathogens. For instance, derivatives have shown promising results against Middle East Respiratory Syndrome Coronavirus (MERS-CoV), with IC50 values as low as 0.09 μM for certain compounds . This suggests that modifications to the benzothiazole framework can lead to potent antiviral agents.
Pharmacological Insights
The pharmacodynamics of this compound indicate multiple mechanisms of action:
- ROS-Mediated Apoptosis : Certain derivatives induce apoptosis in cancer cells through reactive oxygen species (ROS) pathways . This mechanism is particularly relevant in hepatoma cells where increased ROS levels lead to mitochondrial dysfunction and cell death.
- Quorum Sensing Inhibition : Compounds derived from benzothiazoles have been studied for their ability to inhibit quorum sensing in Pseudomonas aeruginosa, which is crucial for biofilm formation and virulence . This property could be leveraged to develop new strategies against antibiotic-resistant infections.
Data Summary Table
| Application Area | Activity Type | Notable Findings |
|---|---|---|
| Antimicrobial | Bacterial Inhibition | MIC < 64 μg/mL against Pseudomonas aeruginosa |
| Antiviral | MERS-CoV Inhibition | IC50 = 0.09 μM for select derivatives |
| Anticancer | Apoptosis Induction | Induces apoptosis via ROS in hepatoma cells |
| Quorum Sensing | Inhibition | Effective against biofilm formation in bacteria |
Mechanism of Action
The mechanism of action of 4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. For example, it may bind to DNA or proteins, inhibiting their function and leading to cellular effects such as apoptosis or cell cycle arrest. The compound’s ability to form stable complexes with metal ions can also contribute to its biological activity .
Comparison with Similar Compounds
Table 1: Key Differences Between Benzo[d]thiazol-2-yl and Benzo[d]imidazol-2-yl Analogs
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
- Structural Difference : Substitutes the phenyl group at position 1 with a 2-nitrophenyl moiety.
- Synthesis : Requires controlled reaction conditions (pre-cooling, triethylamine in DMF) to manage exothermicity during azide addition .
- Pharmacological Activity : The nitro group enhances cytotoxicity, making this derivative a candidate for antiproliferative studies. However, nitro groups can also increase metabolic toxicity risks .
- Spectroscopic Data: The amino group signal in $ ^1H $-NMR appears at 7.08 ppm, similar to the parent compound, but the nitro group introduces deshielding effects in $ ^{13}C $-NMR (e.g., C-NO$ _2 $ at ~148 ppm) .
Triazole Derivatives with Oxadiazole/Thiazole Substituents
Compounds like 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine () and 3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine () demonstrate:
- Enhanced Lipophilicity : Trifluoromethyl and oxadiazole groups increase LogP (e.g., 4.1 for the trifluoromethyl derivative), improving membrane permeability but reducing aqueous solubility .
- Diverse Bioactivity : Oxadiazole derivatives often target enzymes like kinases, while thiazole-containing analogs show antimicrobial activity .
Table 2: Comparative Pharmacological and Physicochemical Data
Key Findings and Implications
Structural Flexibility : The benzothiazole-triazole core supports diverse substitutions (e.g., nitro, oxadiazole), enabling tailored bioactivity and physicochemical properties.
Synthetic Challenges : Electron-withdrawing groups (e.g., nitro) require precise temperature control during synthesis to avoid side reactions .
Pharmacological Trade-offs : While nitro and trifluoromethyl groups enhance potency, they may compromise metabolic stability or solubility .
Biological Activity
4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine is a heterocyclic compound that integrates the structural features of benzothiazole and triazole. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections will delve into the synthesis, biological evaluations, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves a click chemistry approach, specifically the Huisgen cycloaddition reaction. This method often employs copper(I) catalysis and is conducted under basic conditions using solvents like dimethylformamide (DMF). The reaction between 2-aminobenzothiazole and phenyl azide yields the desired triazole derivative.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds featuring benzothiazole and triazole moieties. For instance:
- Case Study 1 : A derivative of benzothiazole demonstrated significant antiproliferative effects against various human cancer cell lines with IC50 values ranging from 1.2 to 2.4 nM . This suggests that structural modifications in similar compounds can lead to enhanced cytotoxicity.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives containing benzothiazole exhibit substantial activity against a range of pathogens.
| Compound | Pathogen | IC50 (µM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 |
| Compound B | Escherichia coli | 0.8 |
Acetylcholinesterase Inhibition
Recent studies have focused on the inhibitory effects of related compounds on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s. For example:
- Case Study 2 : A study synthesized a series of compounds based on 4-hydroxycoumarin with a benzothiazole core, reporting an IC50 value of 2.7 µM for the most active compound against AChE . This indicates a promising avenue for developing therapeutic agents targeting cognitive decline.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound's structural features allow it to inhibit key enzymes involved in disease progression.
- Cellular Pathway Modulation : It may influence cellular pathways related to apoptosis and proliferation in cancer cells.
- Antimicrobial Action : The mechanism often involves disrupting microbial cell wall synthesis or function.
Q & A
Basic: What are the standard synthetic protocols for preparing 4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine?
Methodological Answer:
The synthesis typically involves coupling reactions between azides and nitriles under click chemistry conditions. For example:
React 2-nitrophenyl azide with 2-(benzo[d]thiazol-2-yl)acetonitrile under optimized thermal or catalytic conditions (e.g., Cu(I) catalysis).
Purify via column chromatography and characterize using spectroscopic methods (e.g., NMR, IR) .
Key Considerations:
- Solvent choice (DMF or ethanol) impacts reaction efficiency.
- Microwave-assisted synthesis may reduce reaction time and improve yields .
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
Methodological Answer:
- NMR/IR Spectroscopy: Confirm functional groups (e.g., triazole NH₂ at δ ~5.5 ppm in ¹H NMR; C=N stretch ~1600 cm⁻¹ in IR) .
- X-ray Diffraction (XRD): Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions). SHELX software (SHELXL) is standard for refinement, with R-factors < 0.05 indicating high precision .
Example Data Table (Crystallographic Parameters):
| Parameter | Value | Source |
|---|---|---|
| Space Group | P 1 | |
| Dihedral Angle | 2.3° (triazole/aryl) | |
| Hydrogen Bonds | N–H···N (2.89 Å) |
Advanced: How can researchers resolve contradictions in crystallographic data during refinement?
Methodological Answer:
- Twin Refinement: Use SHELXL’s TWIN/BASF commands for twinned crystals.
- Disorder Modeling: Apply PART/SUMP constraints for overlapping electron densities.
- Validation Tools: Cross-check with Mercury CSD’s packing similarity or Mogul bond-length analysis to identify outliers .
Case Study:
In a study of a triazole derivative, SHELXL resolved conflicting bond angles by refining anisotropic displacement parameters, reducing R1 from 0.08 to 0.045 .
Advanced: How to design structure-activity relationship (SAR) studies for biological activity evaluation?
Methodological Answer:
Structural Modifications: Introduce substituents (e.g., halogens, methyl groups) at the phenyl or triazole positions .
In Vitro Assays: Test antiproliferative activity (e.g., IC₅₀ values against HBV or cancer cell lines via MTT assays) .
Mechanistic Studies: Use fluorescence quenching or molecular docking (e.g., AutoDock Vina) to map binding interactions with target proteins .
Example:
A benzo[d]thiazol-triazole analog showed IC₅₀ = 2.1 µM against HBV by inhibiting viral polymerase .
Advanced: What computational strategies predict pharmacological activity and interaction mechanisms?
Methodological Answer:
- Molecular Docking: Use Glide or GOLD to simulate ligand-receptor binding (e.g., hepatitis B core protein). Prioritize poses with low RMSD and high Glide scores .
- Quantum Mechanics (QM): Calculate interaction energies (e.g., hydrogen bonds, π-π stacking) at the B3LYP/6-31G* level .
- ADMET Prediction: Employ SwissADME to assess bioavailability and toxicity .
Case Study:
Docking of 4-(benzo[d]thiazol-2-yl)-1-phenyltriazole revealed strong H-bonding with HBV polymerase’s active site (binding energy: −9.2 kcal/mol) .
Basic: How are purity and stability assessed during synthesis?
Methodological Answer:
- HPLC-MS: Monitor reaction progress and confirm mass (e.g., [M+H]⁺ = 335.1 m/z).
- Stability Tests: Store samples under accelerated conditions (40°C/75% RH) and analyze degradation products via LC-MS .
Advanced: What strategies optimize yield in multi-step syntheses?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
